1-(Bromomethyl)-1-propoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-propoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a propoxy group
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-1-propoxycyclohexane typically involves the bromomethylation of 1-propoxycyclohexane. One common method includes the reaction of 1-propoxycyclohexane with paraformaldehyde and hydrobromic acid. This reaction proceeds under acidic conditions, leading to the formation of the bromomethyl group on the cyclohexane ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and minimizing byproducts through controlled reaction conditions and the use of catalysts.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-1-propoxycyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-propoxycyclohexane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-propoxycyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-1-propoxycyclohexane can be compared with other similar compounds, such as:
1-(Chloromethyl)-1-propoxycyclohexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. The bromomethyl group is generally more reactive due to the higher leaving group ability of bromine compared to chlorine.
1-(Bromomethyl)-1-methoxycyclohexane: This compound has a methoxy group instead of a propoxy group. The longer alkyl chain in the propoxy group can influence the compound’s solubility and reactivity.
1-(Bromomethyl)-1-ethoxycyclohexane: Similar to the methoxy derivative but with an ethoxy group.
Eigenschaften
Molekularformel |
C10H19BrO |
---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-propoxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9H2,1H3 |
InChI-Schlüssel |
UIGGRTAVUSTMOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CCCCC1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.